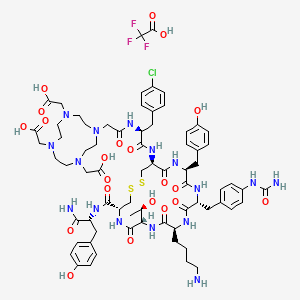
Dota-LM3 (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dota-LM3 (tfa) is a somatostatin receptor antagonist, specifically targeting somatostatin receptor subtype 2 (SSTR2). It is often isotopically labeled for tracing tumors in vivo, such as with lutetium-177 (177Lu) or gallium-68 (68Ga). This compound has shown favorable biodistribution, high tumor uptake, good tumor retention, and few safety concerns .
Preparation Methods
The synthesis of Dota-LM3 (tfa) involves the preparation of the DOTA chelator and its linkage to peptides directly on a solid-phase support. The synthetic route includes the use of cyclen precursor on solid-phase and commercial DOTA-tris. The compound is then radiolabeled with isotopes like 68Ga or 177Lu .
Chemical Reactions Analysis
Dota-LM3 (tfa) undergoes various chemical reactions, including isotopic labeling for tumor tracing. The common reagents used in these reactions include trifluoroacetic acid (TFA) in acetonitrile and water. The major products formed from these reactions are 68Ga-DOTA-LM3 and 177Lu-DOTA-LM3, which are used for imaging and therapeutic purposes .
Scientific Research Applications
Dota-LM3 (tfa) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used for peptide receptor radionuclide therapy (PRRT) in patients with metastatic neuroendocrine neoplasms. The compound has shown higher uptake and a longer effective half-life in whole-body, kidneys, spleen, and metastases, resulting in higher mean absorbed organ and tumor doses compared to other compounds .
Mechanism of Action
Dota-LM3 (tfa) exerts its effects by binding to somatostatin receptor subtype 2 (SSTR2) on the cell membrane. This binding inhibits the receptor’s activity, leading to reduced tumor growth and proliferation. The molecular targets and pathways involved include the inhibition of somatostatin receptor signaling, which is crucial for tumor growth and survival .
Comparison with Similar Compounds
Dota-LM3 (tfa) is compared with other similar compounds like 177Lu-DOTATOC and 68Ga-DOTATATE. Dota-LM3 (tfa) has shown higher tumor uptake and retention, making it more effective for imaging and therapeutic purposes. The unique aspect of Dota-LM3 (tfa) is its ability to deliver higher absorbed doses to tumors and organs, resulting in better therapeutic outcomes .
Similar compounds include:
- 177Lu-DOTATOC
- 68Ga-DOTATATE
- 161Tb-DOTA-LM3
Properties
Molecular Formula |
C71H94ClF3N16O21S2 |
|---|---|
Molecular Weight |
1664.2 g/mol |
IUPAC Name |
2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C69H93ClN16O19S2.C2HF3O2/c1-40(87)60-68(104)81-55(66(102)77-50(61(72)97)30-43-9-17-47(88)18-10-43)39-107-106-38-54(67(103)79-53(33-44-11-19-48(89)20-12-44)65(101)78-52(32-42-7-15-46(16-8-42)74-69(73)105)64(100)76-49(62(98)82-60)4-2-3-21-71)80-63(99)51(31-41-5-13-45(70)14-6-41)75-56(90)34-83-22-24-84(35-57(91)92)26-28-86(37-59(95)96)29-27-85(25-23-83)36-58(93)94;3-2(4,5)1(6)7/h5-20,40,49-55,60,87-89H,2-4,21-39,71H2,1H3,(H2,72,97)(H,75,90)(H,76,100)(H,77,102)(H,78,101)(H,79,103)(H,80,99)(H,81,104)(H,82,98)(H,91,92)(H,93,94)(H,95,96)(H3,73,74,105);(H,6,7)/t40-,49+,50-,51+,52-,53+,54-,55+,60+;/m1./s1 |
InChI Key |
SHGQCVICCLKURF-YJTIAIKDSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


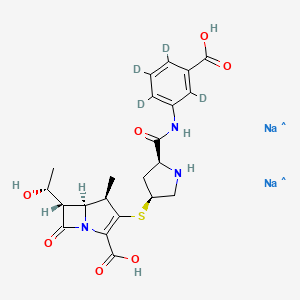

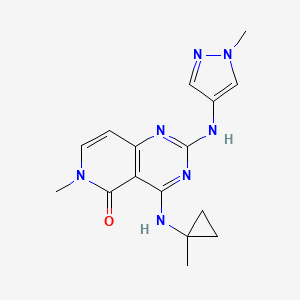
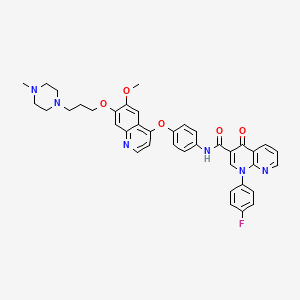
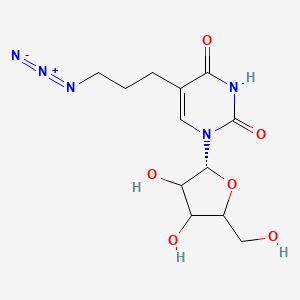
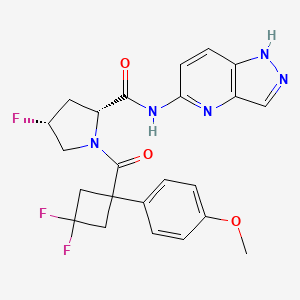
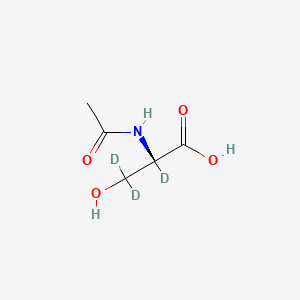
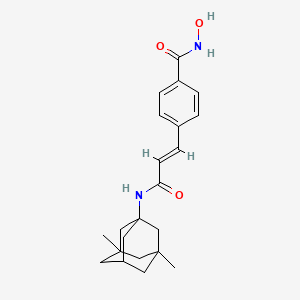
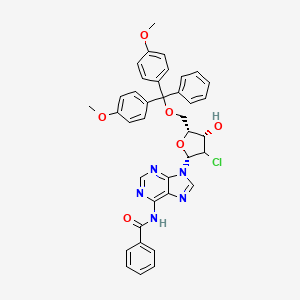
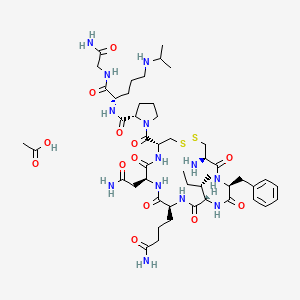

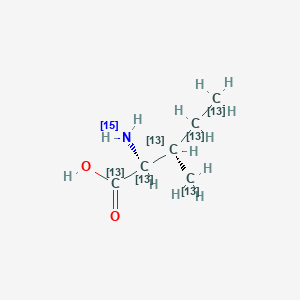
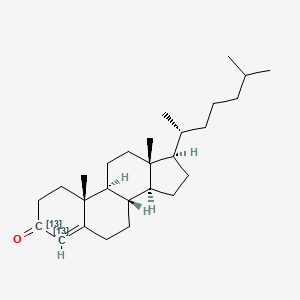
![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)
